molecular formula C12H10N2 B564794 Harman-d3 CAS No. 1216708-84-7

Harman-d3

Cat. No.: B564794
CAS No.: 1216708-84-7
M. Wt: 185.244
InChI Key: PSFDQSOCUJVVGF-FIBGUPNXSA-N
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Description

1-(Trideuteriomethyl)-9H-pyrido[3,4-b]indole is a deuterated derivative of pyridoindole, a compound that features a fused bicyclic structure consisting of a pyridine ring fused to an indole ring. Deuterium, a stable isotope of hydrogen, is incorporated into the methyl group, which can influence the compound’s chemical and physical properties. This compound is of interest in various fields due to its unique structural and isotopic characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Harman-d3 typically involves the introduction of deuterium into the methyl group of a pyridoindole precursor. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This method involves the reaction of aryl hydrazines, ketones, and alkyl halides under microwave irradiation to produce the desired indole derivatives . The use of deuterated reagents, such as deuterated methyl iodide, can introduce the trideuteriomethyl group into the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Trideuteriomethyl)-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridoindoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

1-(Trideuteriomethyl)-9H-pyrido[3,4-b]indole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a model compound for studying isotopic effects in chemical reactions.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways involving indole derivatives.

    Medicine: Deuterated compounds are often investigated for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, with enhanced properties due to the presence of deuterium.

Mechanism of Action

The mechanism of action of Harman-d3 involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and metabolic stability. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Trideuteriomethyl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds, such as:

    1-Methyl-9H-pyrido[3,4-b]indole: The non-deuterated analog, which may have different metabolic and pharmacokinetic properties.

    1-(Trideuteriomethyl)-indole: A simpler deuterated indole derivative, which lacks the fused pyridine ring.

    9H-pyrido[3,4-b]indole: The parent compound without the methyl group, which may exhibit different reactivity and biological activity.

The uniqueness of Harman-d3 lies in the presence of the trideuteriomethyl group, which can enhance its stability and alter its interaction with biological targets.

Properties

IUPAC Name

1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFDQSOCUJVVGF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675916
Record name 1-(~2~H_3_)Methyl-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216708-84-7
Record name 1-(~2~H_3_)Methyl-9H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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